![molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5](/img/structure/B186129.png)
1H-Pyrrolo[2,3-B]pyridine-2,3-dione
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a chemical compound with the CAS Number: 5654-95-5 . It has a molecular weight of 148.12 .
Synthesis Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione consists of a pyrrolopyridine core . The InChI code is 1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione derivatives have shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a solid at room temperature .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1H-Pyrrolo[2,3-B]pyridine-2,3-dione,” focusing on several unique applications:
Antileishmanial Efficacy
This compound has been utilized in the synthesis of derivatives for antileishmanial efficacy against visceral leishmaniasis (VL), a severe parasitic disease. The derivatives exhibit potential as therapeutic agents .
FGFR Inhibitors
“1H-Pyrrolo[2,3-B]pyridine-2,3-dione” derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which play a critical role in cell proliferation and survival. These inhibitors can be used in cancer therapy .
Diabetes Management
Compounds derived from “1H-Pyrrolo[2,3-B]pyridine-2,3-dione” have shown efficacy in reducing blood glucose levels, suggesting applications in managing diabetes and related disorders .
Cancer Research
Derivatives of this compound have shown selective activity against certain cancer cell lines, indicating potential use in cancer research and treatment .
Electron Acceptor in Polymer Synthesis
A new electron acceptor based on pyrrolo[3,4-c]pyridine-1,2-dione was synthesized for constructing donor–acceptor type conjugated polymers with applications in electronic devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-2,3-dione | |
CAS RN |
5654-95-5 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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